1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole
CAS No.: 2098052-28-7
Cat. No.: VC3139950
Molecular Formula: C11H15N3
Molecular Weight: 189.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098052-28-7 |
|---|---|
| Molecular Formula | C11H15N3 |
| Molecular Weight | 189.26 g/mol |
| IUPAC Name | 1-cyclopentyl-6-methylimidazo[1,2-b]pyrazole |
| Standard InChI | InChI=1S/C11H15N3/c1-9-8-11-13(6-7-14(11)12-9)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 |
| Standard InChI Key | MJCJUVBAGCQPMD-UHFFFAOYSA-N |
| SMILES | CC1=NN2C=CN(C2=C1)C3CCCC3 |
| Canonical SMILES | CC1=NN2C=CN(C2=C1)C3CCCC3 |
Introduction
Chemical Structure and Properties
Molecular Structure
1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole belongs to the imidazo[1,2-b]pyrazole family of heterocyclic compounds. The core structure consists of a fused ring system where a pyrazole ring is connected to an imidazole ring, creating the characteristic imidazo[1,2-b]pyrazole scaffold. The compound features a cyclopentyl group attached at position 1 and a methyl group at position 6 of this heterocyclic system. This structural arrangement contributes to its unique chemical and biological properties, distinguishing it from other members of the imidazo[1,2-b]pyrazole family.
The structural configuration of this compound allows for specific interactions with biological targets, potentially contributing to its pharmacological effects. The cyclopentyl substituent may enhance lipophilicity and membrane permeability, while the methyl group at position 6 could influence binding affinity to target proteins.
Physical and Chemical Properties
The compound 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole has well-defined physicochemical properties that are relevant to its applications in research and potential drug development. These properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 2098052-28-7 |
| Molecular Formula | C11H15N3 |
| Molecular Weight | 189.26 g/mol |
| IUPAC Name | 1-cyclopentyl-6-methylimidazo[1,2-b]pyrazole |
| InChI | InChI=1S/C11H15N3/c1-9-8-11-13(6-7-14(11)12-9)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 |
| InChIKey | MJCJUVBAGCQPMD-UHFFFAOYSA-N |
| SMILES | CC1=NN2C=CN(C2=C1)C3CCCC3 |
This compound possesses three nitrogen atoms in its structure, which can participate in hydrogen bonding interactions and potentially contribute to its biological activity. The cyclopentyl group adds lipophilicity to the molecule, potentially enhancing its ability to cross cell membranes. Like other members of the imidazo[1,2-b]pyrazole family, it is expected to be stable under physiological conditions but may undergo degradation depending on environmental factors such as pH and temperature.
Synthesis Methods
General Synthetic Approaches
The synthesis of 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole can be approached through methods established for similar imidazo[1,2-b]pyrazole derivatives. One of the most effective and widely used approaches for constructing the imidazo[1,2-b]pyrazole framework is the Groebke–Blackburn–Bienaymé three-component (GBB-3CR) reaction . This one-step operation allows for the efficient assembly of highly functionalized imidazo[1,2-b]pyrazoles from readily available starting materials.
The GBB-3CR reaction typically involves three key components:
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3-aminopyrazoles
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Aldehydes
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Isocyanides
These components react in the presence of a Brønsted or Lewis acid catalyst to form the imidazo[1,2-b]pyrazole scaffold . For the synthesis of 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole specifically, the reaction would likely involve a cyclopentyl-substituted isocyanide or aldehyde to introduce the cyclopentyl group at position 1, and appropriate precursors to incorporate the methyl group at position 6.
Specific Synthetic Pathways
Based on related compounds in the literature, a potential synthetic pathway for 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole might involve the following steps:
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Preparation of an appropriate 3-aminopyrazole precursor with a methyl group positioned to eventually form the 6-methyl substituent in the final product
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Reaction of this precursor with cyclopentyl-containing components in a GBB-3CR reaction
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Purification steps to isolate the desired compound
For industrial applications, optimized synthetic routes would be employed to maximize yield and minimize impurities. Continuous flow reactors and advanced purification techniques might be used to enhance reaction efficiency and isolate the desired compound effectively.
Chemical Reactions and Stability
Reactivity Profile
1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole can undergo various chemical transformations due to the reactivity of its heterocyclic core structure. Based on information about related compounds, this molecule can potentially participate in:
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Oxidation reactions: The heterocyclic system can undergo oxidation under appropriate conditions.
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Reduction reactions: Various reducing agents may target the unsaturated bonds in the imidazo[1,2-b]pyrazole core.
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Electrophilic substitution: The aromatic nature of the heterocyclic system makes it susceptible to electrophilic aromatic substitution reactions.
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Nucleophilic substitution: Depending on the presence of suitable leaving groups, nucleophilic substitution might occur.
These reactions can modify the compound's functional groups, potentially altering its chemical properties and biological activity.
Stability Considerations
The stability of 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole under different conditions is an important consideration for its handling, storage, and potential pharmaceutical applications. Generally, imidazo[1,2-b]pyrazoles are relatively stable under physiological conditions, but their stability can be affected by various environmental factors.
Factors that may influence the stability of this compound include:
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pH: Extreme acidic or basic conditions may accelerate degradation.
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Temperature: Elevated temperatures typically increase the rate of degradation reactions.
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Light exposure: Photochemical reactions may occur upon exposure to light, particularly UV radiation.
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Oxidizing or reducing environments: The presence of oxidizing or reducing agents can trigger chemical transformations.
Appropriate storage conditions (e.g., controlled temperature, protection from light, inert atmosphere) should be employed to maintain the integrity of this compound during long-term storage.
Structure-Activity Relationship Studies
Influence of Structural Features on Activity
Research on imidazo[1,2-b]pyrazole derivatives has revealed important structure-activity relationships that may be relevant to understanding the potential biological effects of 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole. Studies have shown that specific structural features, such as the type and position of substituents on the imidazo[1,2-b]pyrazole scaffold, significantly influence biological activity .
For instance, compounds with carboxyethyl substituents at specific positions (C3 of the pyrazole nucleus or C6 of the imidazo-pyrazole core) have demonstrated enhanced ability to inhibit p38MAPK and ERK phosphorylation . The presence of a free NH2 group capable of forming hydrogen bonds has also been identified as fundamental for certain biological properties .
The cyclopentyl group in 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole may contribute to its lipophilicity, potentially enhancing cell membrane permeability. This feature could be particularly significant if the compound targets intracellular processes. Additionally, fluorine-containing derivatives of imidazo[1,2-b]pyrazoles have shown enhanced potency in some biological assays, possibly due to increased membrane permeability .
Comparison with Analogous Compounds
Several imidazo[1,2-b]pyrazole derivatives have been synthesized and evaluated for their biological activities, providing a comparative framework for understanding the potential properties of 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole. Some notable examples include:
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Compounds with cyclopropylamide moieties, which have demonstrated multitarget biological activity .
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Derivatives with pyrrole substituents, which showed varying degrees of activity in inhibiting ROS production, platelet aggregation, and p38 phosphorylation .
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Carboxylic acid and carboxamide derivatives of imidazo-pyrazoles, which exhibited strong inhibitory profiles against various biological targets .
The specific biological profile of 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole would depend on how its unique structural features interact with potential biological targets compared to these analogous compounds.
Recent Research Developments
Emerging Applications
Recent research on imidazo[1,2-b]pyrazole derivatives has expanded the potential applications of compounds like 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole. Studies have demonstrated that these compounds can target different pathways involved in inflammation, cancer, and human platelet aggregation . This suggests that 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole might have potential applications beyond traditional therapeutic uses.
Of particular interest is the finding that some imidazo-pyrazole derivatives can block reactive oxygen species (ROS) production, inhibit platelet aggregation, and prevent p38MAPK phosphorylation in both platelets and Human Umbilical Vein Endothelial cells (HUVEC) . These activities suggest potential applications in anti-inflammatory therapy, cardiovascular disease prevention, and antioxidant treatments.
The development of imidazo[1,2-b]pyrazole derivatives as anti-angiogenic agents represents another promising avenue of research . By inhibiting key signaling pathways involved in angiogenesis, these compounds might have applications in cancer therapy, particularly for solid tumors that depend on new blood vessel formation for growth and metastasis.
Analytical Methods and Characterization
Advanced analytical techniques have been employed to characterize imidazo[1,2-b]pyrazole derivatives, providing insights into their structural features and properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, has been used extensively to confirm the structure of these compounds .
Other analytical methods used in the characterization of imidazo[1,2-b]pyrazole derivatives include:
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Mass spectrometry for determining molecular weight and fragmentation patterns
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Infrared spectroscopy for identifying functional groups
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X-ray crystallography for confirming three-dimensional structure
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High-performance liquid chromatography (HPLC) for assessing purity
These analytical approaches provide comprehensive characterization data that is essential for structure confirmation, quality control, and understanding structure-activity relationships.
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